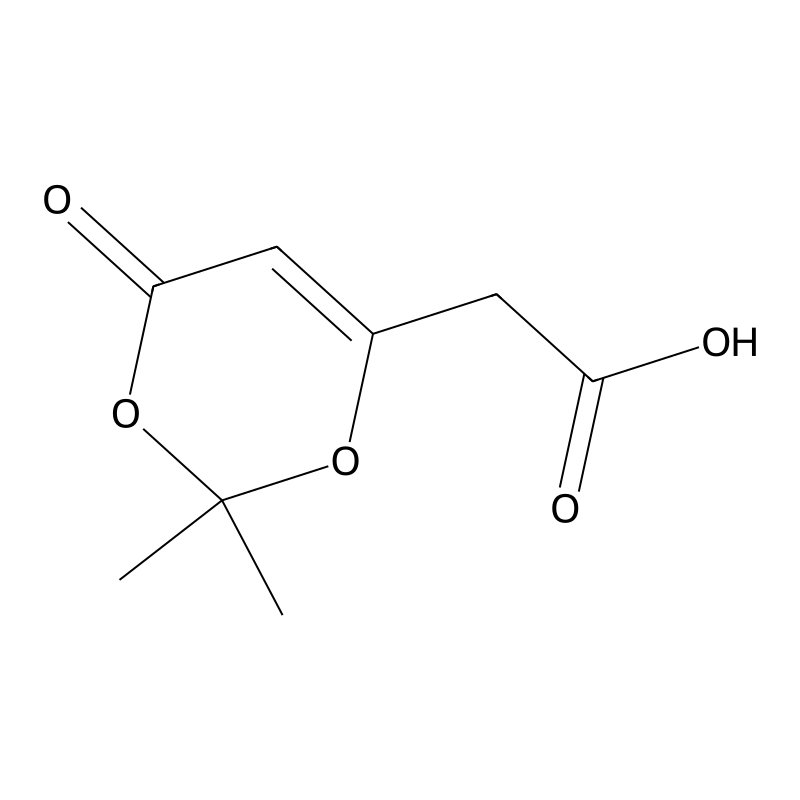2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid is a chemical compound characterized by its unique dioxin structure, which includes a dioxane ring and an acetic acid functional group. The molecular formula for this compound is C₈H₁₂O₃, and it has a molecular weight of approximately 156.18 g/mol. The compound features a 4-oxo group on the dioxin ring, contributing to its reactivity and potential biological activity.
The reactivity of 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid can be attributed to the presence of the 4-oxo group, which allows for various nucleophilic and electrophilic reactions. Some notable reactions include:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation.
- Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures.
The synthesis of 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors such as diketones or β-keto acids, cyclization can be induced using acidic catalysts to form the dioxin ring.
- Functional Group Transformations: Subsequent modifications of the dioxin structure can introduce the acetic acid moiety through acylation reactions.
- One-Pot Synthesis: Advanced synthetic strategies may allow for the formation of this compound in a single reaction vessel through sequential reactions.
Due to its unique structure and potential biological activities, 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid may find applications in:
- Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress or inflammation.
- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
- Chemical Intermediates: In organic synthesis as a building block for more complex molecules.
Interaction studies are crucial for understanding how 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid interacts with biological systems. This includes:
- Binding Studies: Investigating how the compound binds to proteins or enzymes relevant in pharmacology.
- Metabolic Pathways: Understanding how this compound is metabolized in vivo could reveal its efficacy and safety profile.
- Synergistic Effects: Evaluating whether this compound exhibits enhanced activity when combined with other therapeutic agents.
Several compounds share structural similarities with 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid. Below is a comparison highlighting their uniqueness:
These comparisons illustrate that while these compounds share structural motifs with 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid, each possesses unique features that may influence their chemical behavior and biological activity. Further studies are warranted to explore these differences comprehensively.








